(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
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Overview
Description
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a hydroxyl group and a sulfonyl fluoride group in the molecule makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents. One common method is the reaction of (3R)-3-hydroxypyrrolidine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are commonly used under basic conditions.
Major Products
Oxidation: Formation of 3-ketopiperidine-1-sulfonyl fluoride or 3-carboxypyrrolidine-1-sulfonyl fluoride.
Reduction: Formation of 3-hydroxypyrrolidine-1-sulfonamide.
Substitution: Formation of 3-hydroxypyrrolidine-1-sulfonate esters or amides.
Scientific Research Applications
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity by forming a covalent bond with the active site of the enzyme. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxypyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
(3R)-3-hydroxypyrrolidine-1-sulfonate: Contains a sulfonate ester group.
Uniqueness
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is unique due to its combination of a hydroxyl group and a sulfonyl fluoride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the sulfonyl fluoride group makes it a potent inhibitor of enzymes, which is not observed with the sulfonamide or sulfonate derivatives.
Properties
CAS No. |
2733014-03-2 |
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Molecular Formula |
C4H8FNO3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |
InChI Key |
ZVNFFXDFDRIAOV-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)F |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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